Sodium perfluorohexanoate
Overview
Description
Sodium perfluorohexanoate is an inorganic compound with the chemical formula C6H2F11NaO2. It is typically found as a colorless crystalline or white powder. This compound is known for its low solubility in water but high solubility in organic solvents such as ethanol and ether. This compound is stable under normal conditions but can decompose at high temperatures .
Mechanism of Action
Target of Action
Sodium perfluorohexanoate, a member of the perfluoroalkyl acids (PFAAs) family, primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .
Mode of Action
This compound interacts with its targets by modulating the expression of TH-responsive genes. This modulation can lead to significant changes in the TH pathway, affecting the normal functioning of the thyroid hormone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroid hormone pathway . The compound’s interaction with this pathway can lead to changes in the expression of various genes, including Type II and Type III 5′-deiodinases (D2 and D3), cytochrome P450 3A37, neurogranin (RC3), and octamer motif binding factor 1 . These genes play a critical role in the regulation of thyroid hormone levels and their downstream effects.
Result of Action
The action of this compound can lead to various molecular and cellular effects. For instance, it can reduce plasma TH levels in a concentration-dependent manner . It can also induce changes in mRNA levels in the liver and cerebral cortex . These changes can potentially impact various biological processes, including growth and development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a member of the PFAAs family, this compound is known for its environmental persistence, resistance to degradation, and potential to biomagnify in food chains . These characteristics can influence the compound’s environmental distribution and potential for human exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing sodium perfluorohexanoate involves the reaction of perfluorohexanoic acid with a base, such as sodium hydroxide. The reaction proceeds as follows:
C6H2F11COOH+NaOH→C6H2F11COONa+H2O
Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of hexanoic acid, followed by neutralization with sodium hydroxide. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium perfluorohexanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorohexanoic acid.
Reduction: Under specific conditions, it can be reduced to form partially fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Perfluorohexanoic acid.
Reduction: Partially fluorinated hexanoic acids.
Substitution: Compounds with different cations replacing sodium
Scientific Research Applications
Sodium perfluorohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of high-efficiency lubricants and liquid electronic materials.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Employed in surface treatment of metals and non-metals to enhance corrosion and wear resistance. .
Comparison with Similar Compounds
- Perfluorohexanoic acid
- Perfluorooctanoic acid
- Perfluorooctane sulfonate
Comparison: Sodium perfluorohexanoate is unique due to its shorter carbon chain length compared to perfluorooctanoic acid and perfluorooctane sulfonate. This shorter chain length results in different physicochemical properties, such as lower bioaccumulation potential and different environmental persistence. Additionally, this compound has distinct applications in surface treatment and optical materials, which are not as prominent for its longer-chain counterparts .
Properties
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMRWXUIVFZGSD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052856 | |
Record name | Sodium perfluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-26-4 | |
Record name | Sodium undecafluorohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium perfluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium undecafluorohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM UNDECAFLUOROHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium perfluorohexanoate interact with other surfactants in solution, and what are the implications of these interactions?
A1: this compound (FC5) exhibits highly non-ideal mixing behavior with the cationic surfactant cetyltrimethylammonium bromide (C16TAB) in aqueous solutions []. This non-ideal mixing, characterized by a large negative β value in the regular solution model, suggests strong attractive interactions between FC5 and C16TAB. These interactions lead to the formation of various self-assembled structures depending on the total surfactant concentration and mixing ratio. For instance, at low FC5 concentrations (below its critical micelle concentration), adding small amounts of C16TAB induces the formation of large structures like vesicles []. In contrast, when added to pre-formed FC5 micelles (above FC5's critical micelle concentration), C16TAB causes a viscosity increase and eventually phase separation into rodlike micellar solutions []. These findings highlight the potential for tailoring the self-assembly and resulting properties of surfactant mixtures by manipulating the interactions between fluorinated and hydrocarbon surfactants.
Q2: Are there any toxicological studies available for this compound, and what do they reveal about its safety profile?
A3: Yes, toxicological evaluations of this compound have been conducted to assess its safety profile. While specific details about the toxicological data are not provided in the abstracts, there are published studies focusing on the oral repeated dose subchronic toxicity, one-generation reproduction toxicity, genotoxicity, and developmental toxicity of this compound []. These studies provide valuable insights into the potential health effects associated with exposure to this compound.
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